molecular formula C15H21N3O2 B1429362 cis-Benzyl 4-guanidinocyclohexanecarboxylate CAS No. 959680-08-1

cis-Benzyl 4-guanidinocyclohexanecarboxylate

Cat. No.: B1429362
CAS No.: 959680-08-1
M. Wt: 275.35 g/mol
InChI Key: HWVACYSUMHWFLP-UHFFFAOYSA-N
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Description

Cis-Benzyl 4-guanidinocyclohexanecarboxylate is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antistaphylococcal Activity : Derivatives of 4-aminocyclohexanecarboxylic acid, which includes cis- and trans-Guanidinocyclohexanecarboxylic acid, have been found to possess antistaphylococcal activity. This is significant in the development of new antibiotics and treatments for bacterial infections, especially against Staphylococcus aureus (Fujii et al., 1977).

  • DNA Alkylation and Antitumor Activities : The stereoisomeric position of the reactive acetate groups in derivatives like cis-Benzyl 4-guanidinocyclohexanecarboxylate has been studied for their DNA alkylation and antitumor activities. Understanding this can contribute to the development of more effective cancer therapies (Depauw et al., 2009).

  • Synthesis of Highly Functionalized Derivatives : Research on the reaction of cis-Benzoltrioxid with guanidine has led to the synthesis of highly functionalized 2,4-diazabicyclo[3.3.1]nonane derivatives. This research opens up new possibilities in the field of organic synthesis and the development of novel compounds (Fritsche-Lang et al., 1985).

  • Preparation and Conformational Study of Partially Saturated Heterocycles : Studies on the preparation and conformational analysis of compounds related to this compound, like partially saturated 3,1-benzoxazines, are essential for understanding the structural and chemical properties of these compounds (Bernáth et al., 1985).

  • Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams : The conversion of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into methyl cis-3-aminotetrahydrofuran-2-carboxylates demonstrates the potential of this compound derivatives in drug design and synthesis of novel compounds (Mollet et al., 2012).

Properties

IUPAC Name

benzyl 4-(diaminomethylideneamino)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c16-15(17)18-13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H4,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVACYSUMHWFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)OCC2=CC=CC=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.